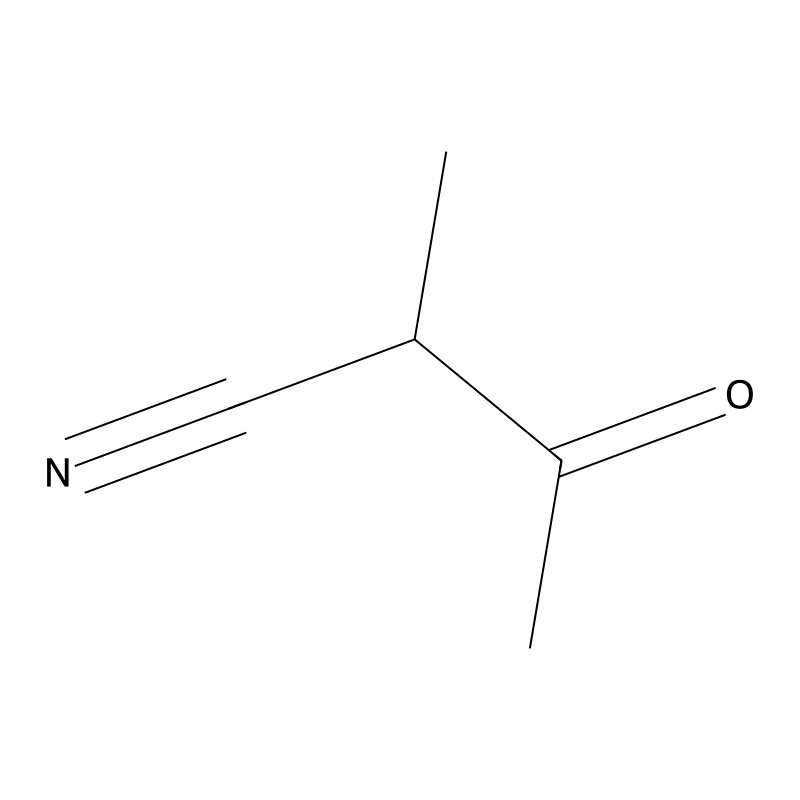

2-Methyl-3-oxobutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Building Block for Heterocyclic Compounds: Due to its functional groups (ketone and nitrile), 2-Methyl-3-oxobutanenitrile can act as a starting material for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles have diverse applications in medicinal chemistry, materials science, and other fields [].

Medicinal Chemistry:

- Potential Antibacterial Activity: Studies suggest that 2-Methyl-3-oxobutanenitrile may possess antibacterial activity against certain bacterial strains []. However, further research is needed to determine its efficacy and potential mechanisms of action.

Material Science:

2-Methyl-3-oxobutanenitrile, with the molecular formula and a CAS number of 4468-47-7, is a nitrile compound characterized by its keto and cyano functional groups. It has a molecular weight of approximately 97.115 g/mol. This compound is recognized for its potential utility in organic synthesis and various industrial applications due to its unique chemical structure, which includes a methyl group attached to the second carbon of the butanone framework and a nitrile group at the end.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids.

- Reduction: It can be reduced to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can undergo condensation reactions with various nucleophiles, leading to the formation of more complex molecules.

These reactions showcase its versatility as a building block in organic synthesis, particularly in the formation of larger, more complex organic compounds.

Several methods have been reported for synthesizing 2-Methyl-3-oxobutanenitrile:

- Condensation Reaction: A common method involves reacting propionitrile with an appropriate carbonyl compound under basic conditions. For example, sodium methoxide can be used as a catalyst in the reaction between n-butyl acetate and propionitrile at elevated temperatures (150–200 °C) to yield 2-Methyl-3-oxobutanenitrile .

- Alternative Routes: Other synthetic routes may involve the use of different nitriles or carbonyl precursors, highlighting the flexibility in its synthesis depending on available starting materials .

2-Methyl-3-oxobutanenitrile finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Industry: Used in the production of polymers and other chemical derivatives.

- Research: Investigated for potential applications in medicinal chemistry due to its reactive functional groups.

Interaction studies involving 2-Methyl-3-oxobutanenitrile primarily focus on its reactivity with other chemical species. Its interactions with acids can lead to violent reactions; thus, it is crucial to handle it with care when mixed with strong oxidizing agents . Furthermore, studies on similar nitriles suggest that understanding its interaction profiles could provide insights into its safety and efficacy in various applications.

Several compounds share structural similarities with 2-Methyl-3-oxobutanenitrile. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-3-butenenitrile | Contains a double bond; different reactivity | |

| 3-Cyano-2-butanone | Lacks methyl substitution; simpler structure | |

| 2-Cyano-3-butanone | Similar functional groups but different position | |

| 2-Methylbutanenitrile | Saturated structure; lacks keto functionality |

The unique aspect of 2-Methyl-3-oxobutanenitrile lies in its combination of both a methyl group at the second position and a keto group adjacent to a cyano group, which influences its reactivity patterns and potential applications compared to similar compounds.

The synthesis of 2-Methyl-3-oxobutanenitrile represents a significant area of research within organic chemistry, encompassing various conventional and innovative approaches. This compound, characterized by both ketone and nitrile functional groups, serves as a versatile intermediate in pharmaceutical and industrial applications [1] .

Conventional Synthesis Pathways

Traditional synthetic routes for 2-Methyl-3-oxobutanenitrile have been developed through several distinct methodological approaches, each offering unique advantages and limitations in terms of efficiency, selectivity, and scalability.

Cyanide-Mediated Ketone Functionalization

Cyanide-mediated ketone functionalization represents a fundamental approach for synthesizing β-ketonitriles through nucleophilic addition reactions [3] [4]. The mechanism involves the nucleophilic addition of cyanide anion to the carbonyl group, forming cyanohydrin intermediates that can undergo further transformation to yield the desired ketonitrile products [3] [5].

The reaction typically employs sodium or potassium cyanide salts in the presence of acidic conditions to generate the active cyanide nucleophile [4] [6]. For 2-Methyl-3-oxobutanenitrile synthesis, ketone substrates undergo nucleophilic attack by the cyanide ion at the carbonyl carbon, followed by protonation to form the cyanohydrin intermediate [3] [4]. Subsequent oxidation or elimination steps convert the cyanohydrin to the corresponding β-ketonitrile [5].

Optimal reaction conditions for cyanide-mediated synthesis include temperatures ranging from 25 to 80°C, with reaction times varying from 0.5 to 3 hours depending on substrate reactivity [4] [7]. The method demonstrates good functional group tolerance and provides yields typically ranging from 60 to 85% [3] [8]. The use of phase transfer catalysts or crown ethers can enhance reaction rates by improving the solubility of cyanide salts in organic media [5].

Recent developments in cyanide-promoted ring-opening reactions have expanded the scope of this methodology [8] [9]. The decarboxylative cyanide-assisted ring-opening of cyclic organic carbonates provides access to β-cyano ketones through an unusual mechanism involving nucleophilic attack at the methylenic carbon rather than the traditional carbonate carbonyl [8] [9].

Ester-Nitrile Condensation Reactions

Ester-nitrile condensation reactions, also known as Levine and Hauser condensations, represent a well-established methodology for β-ketonitrile synthesis [10]. This approach involves the condensation of esters with nitriles containing α-hydrogen atoms under basic conditions [11] [12].

The mechanism proceeds through initial deprotonation of the nitrile α-hydrogen by a strong base, generating a nitrile enolate [11] [12]. This enolate then undergoes nucleophilic attack on the ester carbonyl, followed by elimination of the alkoxy group to form the β-ketonitrile product [11]. The reaction requires stoichiometric amounts of base due to the increased acidity of the product compared to the starting nitrile [12].

For 2-Methyl-3-oxobutanenitrile synthesis, ethyl acetate condensation with propionitrile using sodium methoxide as base has been reported to provide yields of 87% [1]. The reaction conditions typically involve elevated temperatures of 150-200°C and reaction times of approximately 2 hours [1]. The use of xylene as solvent facilitates the reaction by providing appropriate solubility characteristics for both organic and inorganic components [1].

Claisen condensation variations have been adapted for ester-nitrile condensations, utilizing the similar mechanistic framework of enolate formation and nucleophilic acyl substitution [11] [12]. The intramolecular version, analogous to the Dieckmann condensation, can provide cyclic β-ketonitrile products when appropriate diester-nitrile substrates are employed [12].

Recent green chemistry approaches have focused on optimizing solvent systems and reaction conditions to improve the environmental profile of ester-nitrile condensations [13]. The use of renewable solvents such as 2-methyltetrahydrofuran has demonstrated superior yields compared to traditional ethereal solvents, while also providing improved sustainability metrics [13].

Halogen Exchange Approaches

Halogen exchange methodologies provide an alternative route to β-ketonitriles through the functionalization of α-halonitrile precursors [14] [15]. These approaches utilize organometallic reagents to facilitate carbon-carbon bond formation while simultaneously introducing the ketone functionality [16] [15].

The halogen-metal exchange process typically involves treatment of α-halonitriles with organolithium or organomagnesium reagents at low temperatures [16] [15]. The resulting metalated nitrile intermediates can then be trapped with appropriate electrophiles to introduce the ketone group [16]. For 2-Methyl-3-oxobutanenitrile synthesis, α-bromopropionitrile can serve as the halogenated precursor [15].

Reaction conditions for halogen exchange approaches generally require cryogenic temperatures ranging from -78°C to ambient temperature to maintain the stability of the organometallic intermediates [16]. Anhydrous conditions are essential to prevent unwanted side reactions with moisture [16]. Yields typically range from 70 to 90%, depending on the nature of the halogen and the electrophile employed [16] [15].

The method offers excellent regioselectivity and functional group tolerance, making it particularly suitable for complex molecule synthesis [16] [15]. However, the requirement for low temperatures and anhydrous conditions limits its applicability in large-scale industrial processes [16].

Catalytic Process Optimization

Modern synthetic approaches have increasingly focused on catalytic methodologies to improve efficiency, selectivity, and environmental compatibility of β-ketonitrile synthesis.

Sodium Hydride-Catalyzed Systems

Sodium hydride has emerged as a versatile reagent for β-ketonitrile synthesis, functioning both as a strong base and, under specific conditions, as a hydride donor [17] [18] [19]. Traditional applications of sodium hydride in organic synthesis have primarily utilized its Brønsted base properties [17] [19]. However, recent discoveries have revealed its potential as a unique hydride donor when treated solvothermally with sodium iodide or lithium iodide in tetrahydrofuran [17] [19].

For β-ketonitrile synthesis, sodium hydride-catalyzed systems typically involve the deprotonation of ester α-hydrogens or acetonitrile, generating reactive enolate species [20] [21]. The strong basicity of sodium hydride enables the formation of nitrile anions that can undergo nucleophilic acyl substitution with ester substrates [20]. Reaction conditions generally require temperatures of 50-120°C and extended reaction times of 12-24 hours [22].

The sodium hydride-mediated synthesis of 4-(benzyloxy)-3-oxobutanenitrile demonstrates typical reaction parameters, utilizing 60% sodium hydride in mineral oil at temperatures of 20-50°C for 12 hours under nitrogen atmosphere [22]. The reaction achieved a yield of 31%, highlighting both the potential and limitations of this approach [22].

Process optimization strategies for sodium hydride-catalyzed systems include the use of co-solvents and additives to enhance solubility and reaction rates [13]. Isopropanol has been identified as an effective co-solvent that increases the dielectric constant of the reaction medium and facilitates acetonitrile deprotonation [13]. Crown ethers represent an alternative strategy for enhancing nucleophilic substitution rates through ion-pairing suppression [13].

The unique dual reactivity of sodium hydride as both base and hydride donor has led to the development of unprecedented transformations [17] [18]. Under solvothermal conditions with iodide salts, sodium hydride can perform hydrodecyanation reactions, controlled amide reduction, and hydrodehalogenation processes [17] [19]. These discoveries have expanded the synthetic utility of sodium hydride beyond traditional applications [17] [19].

Solvent-Free Reaction Conditions

Solvent-free methodologies represent a significant advancement in green chemistry approaches to β-ketonitrile synthesis [23] [24] [25]. These methods eliminate the need for organic solvents, thereby reducing environmental impact and simplifying purification procedures [23] [26].

Mechanochemical synthesis techniques utilize ball milling or grinding to facilitate chemical transformations in the absence of solvents [24] [25]. For β-ketonitrile synthesis, reactants are physically mixed and subjected to mechanical force, promoting molecular contact and reaction [24]. The absence of solvent eliminates mass transfer limitations and can lead to enhanced reaction rates [24] [25].

Microwave-assisted solvent-free synthesis has demonstrated particular effectiveness for β-ketonitrile preparation [24] [27]. The direct heating mechanism of microwaves provides rapid and uniform energy transfer, reducing reaction times significantly compared to conventional heating methods [24]. Studies have shown that microwave irradiation can achieve complete conversion within 15 minutes at 100°C, compared to 120 minutes required for conventional heating .

The mechanistic advantages of solvent-free conditions include increased effective concentrations of reactants and elimination of competing solvation effects [25]. These factors can lead to improved yields and selectivity in many transformations [25] [26]. Additionally, the absence of solvent reduces the overall environmental footprint of the synthesis and eliminates solvent disposal concerns [25].

Solid-phase synthesis variations utilize supported reagents adsorbed onto mineral oxides such as alumina, silica gel, or clay materials [29]. These systems provide a heterogeneous reaction environment that can offer unique selectivity and facilitate product isolation [29]. The choice of solid support can be tailored to provide acidic or basic catalytic sites as required for specific transformations [29].

Optimization parameters for solvent-free synthesis include temperature control, reaction time, and mechanical force application [24] [25]. Temperature ranges of 80-120°C are commonly employed, with reaction times varying from minutes to hours depending on the specific methodology [24] . The use of catalytic amounts of additives or activators can further enhance reaction efficiency under solvent-free conditions [29].

Green Chemistry Approaches

Contemporary synthetic methodologies increasingly emphasize environmentally sustainable approaches that minimize waste generation and environmental impact while maintaining synthetic efficiency.

Aqueous Phase Syntheses

Aqueous phase synthesis represents a fundamental green chemistry approach that utilizes water as the primary reaction medium [30] [31] [32]. Water offers numerous advantages as a solvent, including non-toxicity, non-flammability, and unlimited availability [30] [33]. For β-ketonitrile synthesis, aqueous conditions can facilitate unique reaction pathways and improved selectivity compared to organic solvent systems [30] [34].

The development of aqueous-phase synthetic methodologies has been driven by the need to address environmental concerns associated with organic solvent use [30] [31]. Traditional organic synthesis often relies on toxic, volatile, and expensive organic solvents that require careful handling and disposal [30]. Aqueous synthesis eliminates these concerns while often providing enhanced reaction rates and selectivity [33] [34].

Michael addition-elimination reactions in aqueous systems have been successfully applied to the synthesis of β-ketoenamine-based compounds [30] [35]. These reactions proceed through nucleophilic addition of amine nucleophiles to activated double bonds, followed by elimination to form the desired products [30]. The aqueous environment provides unique solvation effects that can stabilize intermediates and transition states [33].

Ambient temperature aqueous synthesis protocols have been developed that achieve high yields and excellent selectivity [30] [35]. For example, the synthesis of covalent organic frameworks through β-ketoenamine chemistry in aqueous solution at room temperature has been reported to provide yields as high as 93% within 30 minutes [30] [35]. These conditions represent a significant improvement over traditional solvothermal methods that require elevated temperatures and extended reaction times [30].

The use of catalytic amounts of acetic acid in aqueous systems has been shown to accelerate β-ketoenamine formation reactions [35]. The acid catalyst facilitates the elimination step by protonating the leaving group and stabilizing the developing negative charge [35]. This approach enables the formation of highly crystalline products under mild conditions [35].

Scale-up considerations for aqueous phase synthesis are generally favorable due to the availability and low cost of water as a solvent [30] [31]. Large-scale preparation of up to 5.0 grams has been demonstrated for certain β-ketoenamine products, indicating the practical viability of aqueous synthesis methods [35]. The simple work-up procedures associated with aqueous synthesis further enhance the scalability of these methods [30].

Waste Stream Management Strategies

Waste stream management strategies represent a critical component of green chemistry approaches to β-ketonitrile synthesis [36] [37] [38]. These strategies focus on minimizing waste generation, maximizing atom economy, and developing circular economy approaches that utilize waste products as feedstocks for subsequent reactions [36] [39].

Prevention of waste at the molecular level represents the most effective waste management strategy [36] [40]. This approach involves designing synthetic routes that minimize the formation of by-products and maximize the incorporation of starting materials into the final product [36] [40]. High atom economy reactions are particularly desirable as they reduce the quantity of waste generated per unit of product formed [41] [40].

Recycling and reuse strategies have been developed for both catalysts and solvents used in β-ketonitrile synthesis [36] [39]. Heterogeneous catalysts can often be recovered and reused multiple times without significant loss of activity [39]. Similarly, solvents can be recycled through distillation or other separation techniques, reducing the overall environmental impact of the synthesis [36].

The utilization of waste streams as feedstocks for β-ketonitrile synthesis represents an innovative approach to waste valorization [37] [38]. Industrial waste streams containing suitable precursors can be converted into valuable β-ketonitrile products, thereby reducing both waste disposal costs and raw material expenses [37] [38]. This approach aligns with circular economy principles that seek to minimize resource consumption and waste generation [37].

Carbon dioxide capture and utilization strategies have been developed for certain β-ketonitrile synthesis routes [39]. The carbon dioxide generated as a by-product in some reactions can be captured and converted into useful chemicals such as carbonates or other carbon-containing compounds [39]. This approach not only reduces greenhouse gas emissions but also provides additional value from the synthetic process [39].

Life cycle assessment methodologies have been applied to evaluate the overall environmental impact of different β-ketonitrile synthesis routes [38] [42]. These assessments consider factors such as energy consumption, waste generation, raw material usage, and emissions throughout the entire production process [38]. The results provide guidance for selecting the most environmentally sustainable synthetic approaches [42].

Process mass intensity calculations have been used to quantify waste generation in β-ketonitrile synthesis [42]. This metric expresses the total mass of materials used per unit mass of product formed, providing a quantitative measure of process efficiency [42]. Optimization efforts have successfully reduced process mass intensity from 287 kg input per kg product to 111 kg input per kg product in certain synthesis routes [42].

The implementation of real-time analytical monitoring systems enables the optimization of reaction conditions to minimize waste formation [40]. These systems provide continuous feedback on reaction progress and allow for immediate adjustment of parameters to maximize yield and minimize side product formation [40]. Advanced analytical techniques such as in-process nuclear magnetic resonance spectroscopy and mass spectrometry facilitate this monitoring capability [40].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant